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Introduction
Budesonide is a potent corticosteroid utilized in the treatment of inflammatory gastrointestinal

conditions such as Crohn's disease and ulcerative colitis. Enteric-coated formulations of

budesonide are designed to delay the release of the active pharmaceutical ingredient (API)

until the dosage form has passed through the acidic environment of the stomach, allowing for

targeted delivery to the intestines. In vitro dissolution testing is a critical quality control measure

and a valuable tool in the development of these modified-release dosage forms. This

application note provides a comprehensive overview and detailed protocols for conducting in

vitro dissolution testing of enteric-coated budesonide.

The methodology described herein is a synthesis of recommendations from regulatory bodies

such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia

(USP), as well as findings from the scientific literature.[1][2][3][4] Adherence to a well-defined

and reproducible dissolution protocol is essential for ensuring product quality, consistency, and

for predicting in vivo performance.
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The in vitro dissolution testing for enteric-coated budesonide typically follows a two-stage

process to simulate the physiological conditions of the gastrointestinal tract. The first stage

(Acid Stage) mimics the acidic environment of the stomach, where the enteric coating should

remain intact, preventing premature drug release. The second stage (Buffer Stage) simulates

the more neutral pH of the intestines, where the enteric coating is designed to dissolve and

release the drug.

Apparatus and General Conditions
A standard dissolution apparatus is employed for this test. The most commonly cited are USP

Apparatus 1 (basket) and USP Apparatus 2 (paddle).[2][4][5][6] The choice of apparatus may

depend on the specific product formulation (e.g., capsules, tablets, or pellets within a capsule).

When testing capsules, sinkers are often used to prevent them from floating.[2][4][6]

General Parameters:

Temperature: 37°C ± 0.5°C[5]

Number of Units: A minimum of 12 dosage units should be tested for each product batch.[2]

[4][7]

Stage 1: Acid Stage (Gastric Simulation)
This stage assesses the integrity of the enteric coating in an acidic medium.

Methodology:

Place the specified volume of 0.1 N Hydrochloric (HCl) acid into each dissolution vessel.

Allow the dissolution medium to equilibrate to 37°C ± 0.5°C.

Place one dosage unit into each vessel.

Begin rotation of the apparatus at the specified speed.

After 2 hours, withdraw a sample of the dissolution medium for analysis. It is crucial that the

enteric coating prevents significant drug release during this phase.[3][4][5][6][8]
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Proceed immediately to the Buffer Stage.

Stage 2: Buffer Stage (Intestinal Simulation)
This stage evaluates the release of budesonide in a medium that simulates the pH of the

intestines.

Methodology:

After completion of the Acid Stage, the dosage form can be transferred to a new set of

vessels containing the buffer medium, or the pH of the existing medium can be adjusted by

adding a pre-calculated amount of a buffer concentrate. The latter method is often preferred

to minimize handling of the dosage form.

The buffer medium will be a phosphate buffer of a specific pH. Several pH values may be

tested to fully characterize the dissolution profile.[2][4][9]

Continue the dissolution test at the same or a different specified rotation speed.

Withdraw samples of the dissolution medium at predetermined time intervals.[2][4] It is

important to replace the withdrawn volume with an equal volume of fresh, pre-warmed

dissolution medium to maintain a constant total volume.

Filter the samples promptly and analyze them for budesonide concentration using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Data Presentation: Dissolution Parameters
The following tables summarize the quantitative parameters for the in vitro dissolution testing of

enteric-coated budesonide, compiled from various sources.

Table 1: Dissolution Apparatus and Rotation Speed
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Parameter Specification Source(s)

Apparatus
USP Apparatus 1 (Basket) or

USP Apparatus 2 (Paddle)
[2][4][5][6]

Rotation Speed 50 rpm, 75 rpm, or 100 rpm [2][4][5][6][7]

Table 2: Dissolution Media and Volume

Stage Medium pH Volume Source(s)

Acid Stage
0.1 N

Hydrochloric Acid
1.2

250 mL, 900 mL,

or 1000 mL
[4][5][6][7]

Buffer Stage Phosphate Buffer
4.5, 6.0, 6.5, 6.8,

7.2, 7.4, or 7.5

250 mL, 900 mL,

or 1000 mL

[2][4][5][6][7][8]

[9]

Table 3: Sampling Times

Stage
Recommended Sampling
Times (hours)

Source(s)

Acid Stage 2 [5][6][8]

Buffer Stage

0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8,

12, 20, 24 (or until at least

80% of the drug is released)

[2][4][5][10]

Table 4: Acceptance Criteria
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Stage Time Point
Acceptance
Criteria

Source(s)

Acid Stage 2 hours

Not more than 10% of

the labeled amount of

budesonide is

dissolved.

[10]

Buffer Stage Multiple time points

Profile should be

compared to a

reference product or a

bio-batch. A common

target is to have at

least 80% of the drug

released at the final

time point. The f2

similarity factor can be

used for profile

comparison, with a

value between 50 and

100 indicating

similarity.

[10][11]
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Caption: Workflow for the two-stage in vitro dissolution testing of enteric-coated budesonide.
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Conclusion
The in vitro dissolution testing protocol for enteric-coated budesonide is a multi-step process

designed to ensure the delayed-release characteristics of the formulation. By following a

standardized two-stage dissolution procedure, researchers and drug development

professionals can effectively assess the performance and quality of their products. The

parameters outlined in this application note provide a solid foundation for developing a robust

and reliable dissolution method. It is important to note that specific dissolution methods and

acceptance criteria may need to be optimized and validated for each unique formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1240389#in-vitro-dissolution-testing-protocol-for-
enteric-coated-budesonide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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